molecular formula C11H10BrNO2 B1522361 methyl 2-(5-bromo-1H-indol-3-yl)acetate CAS No. 117235-22-0

methyl 2-(5-bromo-1H-indol-3-yl)acetate

Cat. No.: B1522361
CAS No.: 117235-22-0
M. Wt: 268.11 g/mol
InChI Key: SSWHBDSYYMBTKI-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-1H-indol-3-yl)acetate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, features a bromine atom at the 5-position of the indole ring, which can influence its chemical reactivity and biological activity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-bromoindole as the starting material.

  • Reaction Steps: The indole undergoes acylation with chloroacetic acid in the presence of a base such as triethylamine to form the intermediate 2-(5-bromo-1H-indol-3-yl)acetic acid.

  • Methylation: The intermediate is then methylated using methanol and an acid catalyst (e.g., sulfuric acid) to yield this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

  • Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-(5-bromo-1H-indol-3-yl)acetic acid

  • Reduction: 2-(5-bromo-1H-indol-3-yl)ethylamine

  • Substitution: Various derivatives depending on the nucleophile used

Biochemical Analysis

Biochemical Properties

Methyl 2-(5-bromo-1H-indol-3-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can lead to significant biological effects . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular metabolism . Additionally, the compound’s binding interactions with receptors and other proteins can lead to downstream effects on cell signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Scientific Research Applications

Chemistry: Methyl 2-(5-bromo-1H-indol-3-yl)acetate is used as a building block in organic synthesis, particularly in the construction of more complex indole derivatives. Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP): This compound is structurally similar but features a benzoxazolone moiety instead of the indole ring.

  • Methyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate: This compound has a methyl group at the 1-position of the indole ring, altering its chemical properties.

Uniqueness: Methyl 2-(5-bromo-1H-indol-3-yl)acetate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

methyl 2-(5-bromo-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWHBDSYYMBTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678532
Record name Methyl (5-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117235-22-0
Record name Methyl (5-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (5-bromo-1H-indol-3-yl)-acetic acid (683 mg, 2.69 mmol) in methanol (6 mL) is added (trimethylsilyl)diazomethane (2.0 M solution in hexanes, approximately 6 mL) over two minutes at room temperature. The yellow mixture is concentrated. The residue is taken up in methanol and is concentrated several times to give of the title compound (710 mg, 99%). ES/MS m/e 266.2 (M−2).
Quantity
683 mg
Type
reactant
Reaction Step One
Quantity
6 mL
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6 mL
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solvent
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Yield
99%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Step H (1): To a solution of 2-(5-bromo-1H-indol-3-yl)acetic acid (1.0 g 3.94 mmol) in MeOH (5 mL) and Et2O (15 mL) was added (trimethylsilyl)diazomethane (2.0 M solution in hexanes, 10 mL). The reaction was stirred at rt for 2 h. The solvents were removed and the residue was purified by flash chromatography to yield 900 mg of methyl 2-(5-bromo-1H-indol-3-yl)acetate (yield 85%). 1H NMR (500 MHz, CDCl3) δ ppm 3.71 (s, 3 H) 3.72 (s, 2 H) 7.16 (d, J=2.14 Hz, 1 H) 7.21 (d, J=8.55 Hz, 1 H) 7.27 (dd, J=8.55, 1.83 Hz, 1 H) 7.72 (d, J=1.53 Hz, 1 H) 8.12 (s, 1 H)
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
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Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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